molecular formula C₁₉H₁₅D₈ClN₂ B1147038 Triprolidine-d8 Hydrochloride CAS No. 1795134-06-3

Triprolidine-d8 Hydrochloride

Cat. No. B1147038
M. Wt: 322.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Triprolidine-d8 Hydrochloride is a labelled analogue of Triprolidine . Triprolidine is a sedating antihistamine used in various types of cold and allergy medications to relieve allergy symptoms, hay fever, and common cold symptoms, and to aid in sleep . It is a first-generation histamine H1 antagonist used in allergic rhinitis, asthma, and urticaria .


Synthesis Analysis

The synthesis of Triprolidine has been accomplished through a sequential photoredox protocol . This method is considered expedient and has been used to synthesize Triprolidine, a top-selling antihistamine .


Molecular Structure Analysis

The molecular formula of Triprolidine-d8 Hydrochloride is C19H23ClN2 . The average mass is 322.902 Da and the monoisotopic mass is 322.205200 Da .


Chemical Reactions Analysis

Triprolidine-d8 Hydrochloride is extensively metabolized in the liver . A new chemiluminescence method combined with flow injection analysis was developed for the determination of triprolidine hydrochloride .


Physical And Chemical Properties Analysis

The molecular weight of Triprolidine-d8 Hydrochloride is 322.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 4 . The topological polar surface area is 16.1 Ų .

Future Directions

Triprolidine has been found to be useful in the treatment of temporary sleep disturbance . There are improvements in both objective and subjective measures of sleep quality versus placebo, with no safety concerns raised . This suggests potential future directions for the use of Triprolidine in sleep-related disorders.

properties

IUPAC Name

2-[(Z)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;/i4D2,5D2,13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-GTULIFIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C/C=C(/C2=CC=C(C=C2)C)\C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triprolidine-d8 Hydrochloride

CAS RN

1795134-06-3
Record name Triprolidine-d8 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795134063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPROLIDINE-D8 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9ORI0F7FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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